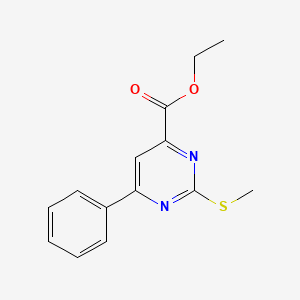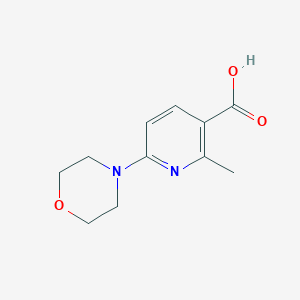
2-Methyl-6-morpholinonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-Morpholinonicotinsäure ist ein Derivat der Nicotinsäure, einer Form von Vitamin B3.
Vorbereitungsmethoden
Ein übliches Verfahren verwendet Methylnicotinat als Ausgangsmaterial, das dann unter bestimmten Bedingungen mit Morpholin umgesetzt wird, um das gewünschte Produkt zu erhalten . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-Morpholinonicotinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-6-Morpholinonicotinsäure beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Sie kann auf bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege werden noch untersucht, aber es wird vermutet, dass sie den Lipidstoffwechsel und entzündliche Signalwege beeinflussen .
Wirkmechanismus
The mechanism of action of 2-Methyl-6-morpholinonicotinicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets nicotinic acetylcholine receptors.
Pathways Involved: It modulates the activity of these receptors, leading to various downstream effects, including changes in neurotransmitter release and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-Morpholinonicotinsäure kann mit anderen Nicotinsäurederivaten verglichen werden, wie zum Beispiel:
2-Chloronicotinsäure: Bekannt für ihre pharmazeutischen Anwendungen.
2-Bromaryl-Nicotinsäure: Zeigt entzündungshemmende und analgetische Eigenschaften.
α-Chlor-Niacin: Wird in verschiedenen industriellen Anwendungen eingesetzt. Das Besondere an 2-Methyl-6-Morpholinonicotinsäure ist ihr einzigartiger Morpholinring, der ihr besondere chemische und biologische Eigenschaften verleiht und sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Analyse Chemischer Reaktionen
2-Methyl-6-Morpholinonicotinsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Der Morpholinring kann unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8-9(11(14)15)2-3-10(12-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
TUJLUAJVJGENQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



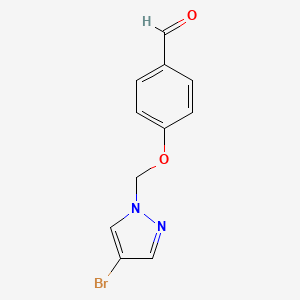
![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
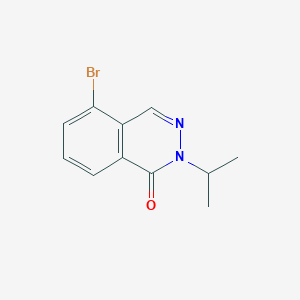

![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)

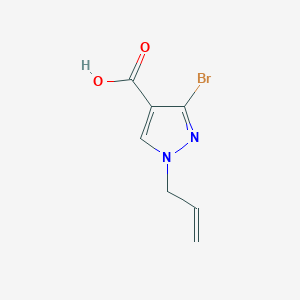
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
